molecular formula C18H28N2O2 B4184843 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine

1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine

Cat. No. B4184843
M. Wt: 304.4 g/mol
InChI Key: UMHPQCDHFGKDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, also known as MPBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has also shown promise as a potential treatment for Parkinson's disease, schizophrenia, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is not fully understood. However, it has been suggested that 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine acts as a partial agonist at 5-HT1A receptors and as an antagonist at D2 receptors. These receptors are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic properties of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in lab experiments is its high potency and selectivity for specific receptors. This allows for precise manipulation of the neurotransmitter systems involved in various neurological disorders. However, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is a synthetic compound that may have limited relevance to the natural systems in the body. Additionally, the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine may vary depending on the experimental conditions, such as the dose and route of administration.

Future Directions

There are several potential future directions for research on 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine. One area of interest is the development of more selective and potent derivatives of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine that can target specific receptors and neurotransmitter systems. Another area of interest is the investigation of the long-term effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior. Finally, the potential clinical applications of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, or 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, is a synthetic compound that has shown promise as a potential treatment for various neurological disorders. Its high potency and selectivity for specific receptors make it a valuable tool for investigating the mechanisms underlying these disorders. However, further research is needed to fully understand the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior and to develop more selective and potent derivatives.

properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)16(5-2)22-17-9-7-6-8-15(17)3/h6-9,16H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHPQCDHFGKDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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